molecular formula C26H46Cl2N2O2 B13746187 Ethanol, 2,2'-((1,1'-biadamantane)-3,3'-diyl)bis(methylimino)di-, dihydrochloride CAS No. 36520-95-3

Ethanol, 2,2'-((1,1'-biadamantane)-3,3'-diyl)bis(methylimino)di-, dihydrochloride

Cat. No.: B13746187
CAS No.: 36520-95-3
M. Wt: 489.6 g/mol
InChI Key: ADNOXTGIKQXGLJ-UHFFFAOYSA-N
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Description

Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, dihydrochloride is a complex organic compound featuring a unique adamantane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, dihydrochloride typically involves multiple steps. The starting material is often 1,1’-biadamantane, which undergoes a series of reactions to introduce the ethanol and methylimino groups. The final step involves the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of high-pressure reactors and continuous flow systems may be employed to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carbonyl compounds.

    Reduction: Reduction reactions can convert the imino groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanol groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving molecular interactions and binding studies.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The adamantane structure provides a rigid framework that can enhance binding affinity and specificity. The ethanol and methylimino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biadamantane-3,3’-diamine, dihydrochloride: Similar in structure but lacks the ethanol and methylimino groups.

    Adamantane derivatives: These compounds share the adamantane core but differ in functional groups attached.

Uniqueness

Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, dihydrochloride is unique due to its combination of the adamantane core with ethanol and methylimino groups, providing a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

36520-95-3

Molecular Formula

C26H46Cl2N2O2

Molecular Weight

489.6 g/mol

IUPAC Name

2-[[3-[3-[2-hydroxyethyl(methyl)amino]-1-adamantyl]-1-adamantyl]-methylamino]ethanol;dihydrochloride

InChI

InChI=1S/C26H44N2O2.2ClH/c1-27(3-5-29)25-13-19-7-20(14-25)10-23(9-19,17-25)24-11-21-8-22(12-24)16-26(15-21,18-24)28(2)4-6-30;;/h19-22,29-30H,3-18H2,1-2H3;2*1H

InChI Key

ADNOXTGIKQXGLJ-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C12CC3CC(C1)CC(C3)(C2)C45CC6CC(C4)CC(C6)(C5)N(C)CCO.Cl.Cl

Origin of Product

United States

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